Triisobutyl citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

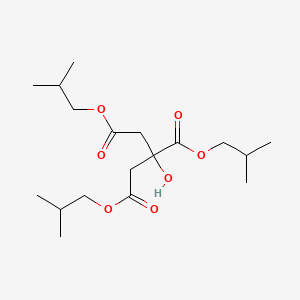

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-12(2)9-23-15(19)7-18(22,17(21)25-11-14(5)6)8-16(20)24-10-13(3)4/h12-14,22H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBVGLJAIGBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(CC(=O)OCC(C)C)(C(=O)OCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212480 | |

| Record name | Triisobutyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-75-5 | |

| Record name | 1,2,3-Tris(2-methylpropyl) 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3VG2WN5QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triisobutyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl citrate (TIBC), systematically named tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate, is a citrate ester recognized for its utility as a non-toxic and biodegradable plasticizer.[1] It serves as a "green" alternative to traditional phthalate-based plasticizers, which have faced scrutiny due to environmental and health concerns.[1] This has led to its increasing application in sensitive products such as food packaging, medical devices, and children's toys. In the pharmaceutical industry, citrate esters like TIBC are employed as plasticizers in polymer coatings for tablets, capsules, and beads to modify drug release profiles. Its compatibility with a range of polymers, including polyvinyl chloride (PVC), polylactide (PLA), and poly(hydroxybutyrate) (PHB), makes it a versatile excipient in drug development and advanced material science.[1][2]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its metabolic fate.

Chemical and Physical Properties

| Property | This compound | Tributyl Citrate |

| Synonyms | Tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | Tri-n-butyl citrate; Citric acid, tributyl ester |

| CAS Number | 63133-75-5[1][3] | 77-94-1 |

| Molecular Formula | C₁₈H₃₂O₇[1][3][4][5] | C₁₈H₃₂O₇ |

| Molecular Weight | 360.44 g/mol [3][4] | 360.45 g/mol |

| Appearance | Colorless liquid[2] | Clear, colorless, oily liquid[6] |

| Boiling Point | 377.9 ± 9.0 °C (Predicted)[7][4] | 169-171 °C at 1 hPa; 325 °C at 760 mmHg |

| Melting Point | - | -20 °C |

| Density | 1.076 ± 0.06 g/cm³ (Predicted)[7][4] | 1.04 g/cm³ at 20 °C |

| Solubility | Soluble in organic solvents[2] | Insoluble in water; soluble in methanol, acetone, and other organic solvents[6] |

| Flash Point | - | 157 °C[8]; 184 °C |

| Refractive Index | - | 1.439-1.447 at 20 °C |

Experimental Protocols

Synthesis: Esterification of Citric Acid

The primary method for producing this compound is the direct esterification of citric acid with isobutyl alcohol.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a thermometer, and a mechanical stirrer, charge citric acid and isobutyl alcohol. A typical molar ratio of citric acid to isobutyl alcohol is between 1:3.5 and 1:5.0 to ensure complete esterification.[9]

-

Catalyst Addition: Add an acid catalyst, which can be a homogeneous catalyst like sulfuric acid or p-toluenesulfonic acid, or a heterogeneous solid acid catalyst such as sulfated zirconia or phosphotungstic acid.[1] The catalyst amount typically ranges from 0.5% to 3.0% of the total reactant weight.[9]

-

Reaction: Heat the mixture to reflux. The reaction temperature is generally maintained between 120 °C and 150 °C.[10] Water produced during the esterification is continuously removed azeotropically using the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2.5 to 7 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture. If a homogeneous catalyst was used, neutralize it with an alkaline solution (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine. If a solid catalyst was used, it can be removed by filtration and potentially reused.[9]

-

Isolation: Remove the excess isobutyl alcohol and any remaining volatile impurities by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.[11]

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of this compound and its related impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable organic solvent, such as n-hexane or acetone.[1] For analysis of TIBC in a polymer matrix, extraction is necessary. A common procedure involves dissolving the polymer in a solvent and extracting the plasticizer.

-

GC-MS System: An Agilent GC system coupled with a Triple Quadrupole (TQ) Mass Spectrometer or similar is suitable.

-

GC Parameters:

-

Column: A non-polar or semi-polar capillary column, such as a J&W DB-35ms (30 m x 0.25 mm, 0.25 µm), is effective.

-

Injector: Split/splitless injector at a temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: A temperature gradient is typically used. For example, start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 300 °C, and hold for 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230-250 °C.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

-

Characteristic Ions: For the related compound tributyl citrate, characteristic peaks are observed at m/z 185, 259, 56, 55, and 43.[1] Similar fragmentation patterns would be expected for this compound.

-

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its ester and hydroxyl functionalities.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to prepare a thin film between two salt plates (e.g., KBr or NaCl).

-

Place one drop of the liquid sample onto one polished salt plate.

-

Carefully place the second plate on top and gently press to form a thin, uniform film, ensuring no air bubbles are trapped.

-

-

Instrument Setup:

-

Spectrometer: A standard FT-IR spectrometer.

-

Background: Collect a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

-

-

Data Acquisition:

-

Place the sample holder with the prepared salt plates into the spectrometer's sample beam.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).

-

-

Spectral Interpretation: The resulting spectrum should show characteristic absorption bands:

-

O-H Stretch: A broad band around 3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Sharp bands between 2850-3000 cm⁻¹ from the isobutyl alkyl chains.

-

C=O Stretch: A strong, sharp band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl groups.

-

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol.

-

Metabolism and Toxicology

Direct metabolic studies on this compound are limited; however, data from structurally similar citrate esters, such as acetyl tributyl citrate (ATBC), provide strong evidence for its likely metabolic pathway.[5] Citrate esters are expected to undergo hydrolysis by esterases present in the body.

Upon ingestion, this compound is likely hydrolyzed into citric acid, isobutanol, and partially hydrolyzed intermediates like monoisobutyl citrate and diisobutyl citrate. In vitro studies with TBC and ATBC show rapid metabolism in rat liver homogenates and human serum.[5] The major urinary metabolite of ATBC is monobutyl citrate, and a similar outcome is expected for TIBC.[5] The final metabolites—citric acid and isobutanol—are endogenous or readily enter central metabolic pathways. Citric acid is a key intermediate in the Krebs cycle.[12]

Toxicological data indicates that citrate esters have low acute oral toxicity.[4][5] this compound is generally regarded as a non-toxic and non-irritating material, making it suitable for pharmaceutical and food-contact applications.[6]

Application in Drug Development: Plasticizer Evaluation Workflow

In pharmaceutical sciences, this compound is used to improve the flexibility and mechanical properties of polymer films used in drug coatings. Evaluating its effectiveness as a plasticizer is a critical step in formulation development.

Experimental Workflow for Plasticizer Evaluation:

-

Material Preparation: Source the biodegradable polymer (e.g., PLLA or PHB) and this compound.

-

Formulation: Prepare blends of the polymer with varying concentrations of this compound (e.g., 0%, 5%, 10%, 20% w/w). This is typically done by melt extrusion to ensure homogeneous mixing.

-

Sample Preparation: Create standardized samples from the extruded blends for different analyses. This may involve compression molding to form thin films or specific shapes for tensile testing.

-

Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the blends. A decrease in Tg compared to the pure polymer indicates effective plasticization, as it signifies increased molecular mobility of the polymer chains.[13]

-

Mechanical Testing: Conduct tensile tests on the prepared samples according to ASTM standards (e.g., ASTM D638). Measure properties such as elastic modulus, tensile strength, and elongation at break. An effective plasticizer will typically decrease the elastic modulus and increase the elongation at break, indicating enhanced flexibility and ductility.[13]

-

Data Analysis: Compare the thermal and mechanical properties of the plasticized blends against the pure polymer control. Plot the change in Tg and mechanical properties as a function of plasticizer concentration to determine the optimal level for the desired application.

References

- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]

- 2. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H32O7 | CID 113028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. consultations-publiques.developpement-durable.gouv.fr [consultations-publiques.developpement-durable.gouv.fr]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 63133-75-5 [m.chemicalbook.com]

- 8. Citrate Promotes Excessive Lipid Biosynthesis and Senescence in Tumor Cells for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]

- 10. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Triisobutyl Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of triisobutyl citrate. The information is presented to support research, development, and application of this compound in various scientific fields.

Chemical Identity

| Identifier | Value |

| IUPAC Name | tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate[1] |

| CAS Number | 63133-75-5[1][2] |

| Molecular Formula | C₁₈H₃₂O₇[1][2] |

| Molecular Weight | 360.44 g/mol [2] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some literature may refer to "tributyl citrate" without specifying the isomer, which can lead to variations in reported values. The data presented here are specific to this compound where available.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Density (predicted) | 1.076 ± 0.06 g/cm³ | [2] |

| Boiling Point (predicted) | 377.9 ± 9.0 °C | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents. | [1] |

Chemical Properties and Reactions

This compound is an ester, and its chemical reactivity is characteristic of this functional group. The primary method for its synthesis is the Fischer esterification of citric acid with isobutyl alcohol.

3.1. Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed esterification of one mole of citric acid with three moles of isobutyl alcohol. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Diagram of the synthesis of this compound.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification (Representative Protocol)

This protocol is a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

-

Citric acid

-

Isobutyl alcohol (in excess)

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Dean-Stark apparatus or other means of water removal

-

Reaction flask, condenser, and heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add citric acid and an excess of isobutyl alcohol (typically a 3:1 molar ratio of alcohol to acid).

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with isobutyl alcohol.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the excess isobutyl alcohol under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation if required.

4.2. Determination of Physical Properties

The following are standard experimental methods that can be used to determine the key physical properties of this compound.

4.2.1. Boiling Point Determination (Thiele Tube Method)

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or oil bath)

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

4.2.2. Density Determination (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

Procedure:

-

The mass of the clean and dry pycnometer is accurately measured.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

References

The Core Mechanism of Triisobutyl Citrate as a Polymer Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of triisobutyl citrate (TBC) as a plasticizer. It delves into the molecular interactions, effects on polymer properties, and the experimental protocols used to characterize its performance. This document is intended to be a valuable resource for professionals in research, development, and quality control who work with plasticized polymers.

Introduction to Plasticization and this compound

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by reducing the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg). This compound (TBC) is a bio-based plasticizer derived from citric acid. It is gaining prominence as a safer alternative to traditional phthalate-based plasticizers in a variety of applications, including food packaging, medical devices, and pharmaceutical excipients. Its favorable toxicological profile, good compatibility with a range of polymers, and efficiency as a plasticizer make it a subject of significant interest.

Mechanism of Action of this compound

The primary mechanism by which this compound plasticizes polymers involves the disruption of polymer chain-to-chain interactions and the creation of free volume. TBC molecules interpose themselves between the long polymer chains, effectively shielding the polar groups of the polymer from one another. This reduces the cohesive energy density of the polymer matrix.

At the molecular level, the plasticizing effect of TBC is attributed to dipole-dipole interactions between the polar ester groups of the citrate molecule and the polar groups on the polymer chain, such as the chlorine atoms in polyvinyl chloride (PVC). In polymers like polylactic acid (PLA), hydrogen bonding can occur between the carbonyl groups of the citrate and the terminal hydroxyl groups of the PLA chains. The bulky isobutyl groups of the TBC molecule also contribute to the increase in free volume, further enhancing the mobility of the polymer chains.

The process of plasticization can be visualized as a series of steps:

-

Dispersion: TBC is blended with the polymer resin.

-

Intercalation: During processing (e.g., melt blending), the TBC molecules diffuse into the polymer matrix and position themselves between the polymer chains.

-

Interaction: Dipole-dipole forces and/or hydrogen bonds form between the TBC molecules and the polymer chains.

-

Expansion: The presence of the TBC molecules increases the spacing between the polymer chains, leading to an increase in free volume.

-

Increased Mobility: With the intermolecular forces weakened and the free volume increased, the polymer chains can move more freely, resulting in a lower Tg and increased flexibility.

Effects on Polymer Properties

The introduction of this compound into a polymer matrix leads to significant changes in its thermal and mechanical properties.

Thermal Properties

The most notable effect of a plasticizer is the reduction of the glass transition temperature (Tg). The extent of Tg depression is directly related to the concentration of the plasticizer.

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of Various Polymers

| Polymer | TBC Concentration (wt%) | Glass Transition Temperature (°C) |

| Polyvinyl Chloride (PVC) | 0 | ~85 |

| 20 | ~40 | |

| 40 | ~10 | |

| Polylactic Acid (PLA) | 0 | ~60 |

| 10 | ~45 | |

| 20 | ~30 | |

| Cellulose Acetate | 0 | ~190 |

| 10 | ~150 | |

| 20 | ~120 |

Note: The values presented are approximate and can vary depending on the specific grade of the polymer and the processing conditions.

Mechanical Properties

The increase in polymer chain mobility also manifests as changes in the mechanical properties. Generally, the addition of a plasticizer leads to a decrease in tensile strength and modulus, and an increase in elongation at break.

Table 2: Effect of this compound on the Mechanical Properties of Various Polymers

| Polymer | TBC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| Polyvinyl Chloride (PVC) | 0 | ~50 | ~5 | ~2.5 |

| 20 | ~30 | ~150 | ~1.0 | |

| 40 | ~15 | ~300 | ~0.2 | |

| Polylactic Acid (PLA) | 0 | ~60 | ~6 | ~3.5 |

| 10 | ~45 | ~150 | ~2.0 | |

| 20 | ~30 | ~250 | ~1.2 | |

| Cellulose Acetate | 0 | ~70 | ~20 | ~2.0 |

| 10 | ~50 | ~40 | ~1.5 | |

| 20 | ~35 | ~60 | ~1.0 |

Note: The values presented are approximate and can vary depending on the specific grade of the polymer and the processing conditions.

Experimental Protocols

The characterization of plasticized polymers involves a suite of analytical techniques to determine their thermal and mechanical properties, as well as the permanence of the plasticizer.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Methodology:

-

Sample Preparation: A small sample (5-10 mg) of the plasticized polymer film is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

First Heating Scan: The sample is heated from room temperature to a temperature above the expected melting point of the polymer at a rate of 10 °C/min. This is to erase the thermal history of the sample.

-

Cooling Scan: The sample is then cooled to a temperature well below the expected Tg at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed at a rate of 10 °C/min to a temperature above the Tg.

-

-

Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Tensile Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer film. This protocol is based on the ASTM D882 standard.

Methodology:

-

Sample Preparation: Test specimens are cut from the plasticized film into a rectangular shape, typically with a width of 25.4 mm (1 inch) and a length sufficient for the grips of the testing machine. The thickness of the film is measured accurately at several points.

-

Instrument Setup: A universal testing machine equipped with a suitable load cell and grips for thin films is used. The initial grip separation is set to a specified distance (e.g., 100 mm).

-

Test Conditions: The test is conducted at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%).

-

Procedure: The specimen is mounted in the grips, ensuring it is aligned and not slipping. The crosshead is moved at a constant rate of speed until the specimen ruptures.

-

Data Analysis:

-

Tensile Strength: The maximum stress applied to the specimen before it ruptures.

-

Elongation at Break: The percentage increase in the length of the specimen at the point of rupture.

-

Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.

-

Migration Testing

Objective: To determine the amount of plasticizer that leaches from the polymer into a surrounding medium. This protocol is based on the ASTM D1239 standard.

Methodology:

-

Sample Preparation: A precisely weighed sample of the plasticized film (e.g., 50 mm x 50 mm) is prepared.

-

Immersion: The film is completely immersed in a specified volume of a simulant liquid (e.g., distilled water, ethanol, or a food simulant) in a sealed container.

-

Incubation: The container is stored at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 24 hours).

-

Drying: After incubation, the film is removed from the liquid, gently wiped dry, and then dried in a desiccator to a constant weight.

-

Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated from the film into the simulant.

Conclusion

This compound is an effective and versatile bio-based plasticizer that functions by disrupting intermolecular polymer chain interactions and increasing free volume. Its incorporation into polymers like PVC, PLA, and cellulose acetate leads to a predictable decrease in glass transition temperature and a modification of mechanical properties, rendering the materials more flexible and suitable for a wider range of applications. The standardized experimental protocols outlined in this guide provide a robust framework for the characterization and quality control of TBC-plasticized polymers, ensuring their performance and safety in various demanding fields, including pharmaceuticals and food contact materials.

Spectroscopic Profile of Triisobutyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triisobutyl citrate, a common plasticizer and formulation excipient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d6) at 298K.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.11 | broad singlet | - | 1H | -OH |

| 3.8 | doublet | 6.4 | 2H | -O-CH₂ (central) |

| 3.7 | doublet | 6.4 | 4H | -O-CH₂ (terminal) |

| 2.87 | doublet | 15.2 | 2H | -CH₂ |

| 2.76 | doublet | 15.1 | 2H | -CH₂ |

| 1.79-1.87 | multiplet | - | 2H | -CH- |

| 1.56-1.61 | multiplet | - | 1H | -CH- |

| 0.84 | doublet | 6.6 | 12H | -CH₃ |

| 0.79 | doublet | 6.6 | 6H | -CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 172.74, 169.61 | C=O |

| 73.20 | C-OH |

| 71.13, 70.31 | -O-CH₂ |

| 43.05 | -CH₂ |

| 30.74, 27.53 | -CH- |

| 19.22, 19.00 | -CH₃ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. Electron Ionization (EI) is a common ionization method for this purpose.

| m/z | Relative Intensity |

| 185 | Most Abundant |

| 259 | High |

| 56 | Medium |

| 55 | Medium |

| 43 | Medium |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3500 | Broad | O-H Stretch | Hydroxyl (-OH) |

| 2960-2870 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1735 | Strong | C=O Stretch | Ester (C=O) |

| ~1240 | Strong | C-O Stretch | Ester (C-O) |

| ~1100 | Strong | C-O Stretch | Alcohol (C-O) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and analytical requirements.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Example):

-

Spectrometer: 600 MHz NMR Spectrometer

-

Temperature: 298 K

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 12 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working standard at an appropriate concentration (e.g., 10 µg/mL).

Instrument Parameters (Example):

-

Gas Chromatograph:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄), and place the solution in a liquid IR cell.

Instrument Parameters (Example):

-

Spectrometer: FTIR Spectrometer

-

Detector: DTGS

-

Beamsplitter: KBr

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

An In-depth Technical Guide to the Thermal Decomposition Profile of Triisobutyl Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of triisobutyl citrate. It includes detailed experimental protocols for key analytical techniques and visual representations of experimental workflows and potential decomposition pathways.

Introduction

This compound is a citrate ester used in various industrial applications, including as a plasticizer in polymers for medical devices and pharmaceutical packaging. Understanding its thermal stability and decomposition profile is crucial for ensuring product safety, stability, and performance, especially for materials that undergo heat sterilization or processing. This guide outlines the expected thermal behavior of this compound and the methodologies to characterize it.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is expected to occur in multiple stages. The primary decomposition route likely involves the elimination of isobutylene from the ester groups, followed by the decomposition of the resulting citric acid backbone.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 200 - 220 °C |

| Temperature at 5% Weight Loss (T5%) | ~ 210 - 230 °C |

| Temperature at 50% Weight Loss (T50%) | ~ 250 - 270 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 260 - 280 °C |

| Final Residue at 600 °C | < 5% |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Glass Transition Temperature (Tg) | Not typically observed |

| Melting Point (Tm) | Not applicable (liquid at room temp) |

| Decomposition Exotherm Peak | ~ 265 - 285 °C |

| Enthalpy of Decomposition (ΔHd) | Varies with experimental conditions |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal decomposition profile of this compound are provided below.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).

-

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

-

Place a 5-10 mg sample of this compound into a clean, tared alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum decomposition rate.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of this compound.

-

Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q2000).

-

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition range (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the differential heat flow between the sample and the reference pan.

-

Analyze the resulting DSC thermogram to identify exothermic or endothermic events associated with decomposition and to calculate the enthalpy of decomposition.

-

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

-

Procedure:

-

Place a small amount of this compound (e.g., 100 µg) into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 300 °C, 400 °C) in an inert atmosphere (helium).

-

The evolved gases are immediately transferred to the GC column for separation.

-

A typical GC temperature program would be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Compare the obtained mass spectra with a library (e.g., NIST) to identify the decomposition products.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Plausible Thermal Decomposition Pathway of this compound

Caption: A plausible thermal decomposition pathway for this compound.

In-Depth Toxicological Profile of Triisobutyl Citrate for Research Applications

Disclaimer: This document is intended for research and drug development professionals. The information provided is a synthesis of available toxicological data and should not be considered a comprehensive safety assessment for all applications.

Executive Summary

This technical guide provides an in-depth overview of the available toxicological data for triisobutyl citrate. Due to the limited publicly available toxicological studies specifically conducted on this compound, this report employs a "read-across" approach, leveraging data from the structurally similar and well-studied analogue compounds, tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). This methodology is a scientifically accepted practice in chemical risk assessment when data on a specific substance is lacking. The available data suggests that this compound is likely to have a low order of acute toxicity and is not expected to be genotoxic, carcinogenic, or a reproductive or developmental toxicant under normal conditions of use.

Introduction to this compound

This compound is a triester of citric acid and isobutyl alcohol. It is primarily used as a plasticizer in a variety of applications, including polymers and coatings. Its structural similarity to other alkyl citrates, such as TBC and ATBC, allows for the use of their toxicological data to infer the safety profile of this compound.

Toxicological Data Assessment (via Read-Across)

The toxicological assessment of this compound is primarily based on data from its analogues, TBC and ATBC.

Acute Toxicity

The available data on TBC and ATBC indicate a low potential for acute toxicity by oral and dermal routes of exposure.

Table 1: Summary of Acute Toxicity Data for Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC)

| Test Substance | Endpoint | Species | Route | Value | Reference |

| Tributyl Citrate (TBC) | LD50 | Rat | Oral | >32,400 mg/kg | [1] |

| Acetyl Tributyl Citrate (ATBC) | LD50 | Rat | Oral | >31,500 mg/kg | [2] |

| Acetyl Tributyl Citrate (ATBC) | - | Rabbit | Dermal | Not Toxic | [3] |

Repeated-Dose Toxicity

Subchronic oral toxicity studies on ATBC in rats have demonstrated a low level of toxicity.

Table 2: Summary of Repeated-Dose Oral Toxicity Data for Acetyl Tributyl Citrate (ATBC)

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Rat | 90 days | Oral (dietary) | 1000 mg/kg/day | - | No adverse effects observed. | [2] |

Genotoxicity

A range of in vitro genotoxicity studies on ATBC have consistently shown no evidence of mutagenic or clastogenic potential.

Table 3: Summary of Genotoxicity Data for Acetyl Tributyl Citrate (ATBC)

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without S9 | Negative | [4] |

| In vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells | With and Without S9 | Negative | [4] |

Carcinogenicity

A long-term carcinogenicity study of ATBC in rats did not show any evidence of carcinogenic potential.

Table 4: Summary of Carcinogenicity Data for Acetyl Tributyl Citrate (ATBC)

| Species | Duration | Route | Key Findings | Reference |

| Rat | 2 years | Oral (dietary) | No evidence of carcinogenicity. | [3] |

Reproductive and Developmental Toxicity

A two-generation reproductive toxicity study in rats with ATBC showed no adverse effects on reproductive performance or offspring development.

Table 5: Summary of Reproductive and Developmental Toxicity Data for Acetyl Tributyl Citrate (ATBC)

| Study Type | Species | Route | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference |

| Two-Generation Study | Rat | Oral (dietary) | 1000 mg/kg/day | 1000 mg/kg/day | No adverse effects on reproduction or development. | [5] |

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are provided below.

Acetyl Tributyl Citrate: 2-Year Oral Carcinogenicity Study in Rats

-

Test Guideline: The study was conducted in accordance with principles of Good Laboratory Practice (GLP).

-

Test Species: Wistar rats.

-

Route of Administration: Oral, via the diet.

-

Dose Levels: 0, 100, 300, and 1000 mg/kg body weight/day.

-

Number of Animals: 50 rats per sex per group.

-

Duration: 2 years.

-

Observations: Clinical signs, mortality, body weight, food consumption, and detailed histopathological examination of a comprehensive list of tissues and organs from all animals.

Acetyl Tributyl Citrate: Two-Generation Reproductive Toxicity Study in Rats

-

Test Guideline: The study design was consistent with the principles of the OECD Guideline for the Testing of Chemicals, Section 416.[3][6][7]

-

Test Species: Sprague-Dawley rats.[5]

-

Route of Administration: Oral, via the diet.

-

Dose Levels: 0, 100, 300, and 1000 mg/kg body weight/day.[5]

-

Parental (F0 and F1) Endpoints: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and comprehensive macroscopic and microscopic examination of reproductive organs.

-

Offspring (F1 and F2) Endpoints: Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks.

Acetyl Tributyl Citrate: Bacterial Reverse Mutation Assay (Ames Test)

-

Test Guideline: The assay was performed in accordance with OECD Guideline 471.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without an exogenous metabolic activation system (S9 mix from Aroclor-induced rat liver).

-

Method: Plate incorporation method.

-

Concentrations: A range of concentrations were tested, typically up to 5000 µ g/plate .

Acetyl Tributyl Citrate: In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

-

Test Guideline: The assay was conducted in accordance with OECD Guideline 490.

-

Test System: L5178Y mouse lymphoma cells.

-

Method: The assay measures forward mutations at the thymidine kinase (TK) locus.

-

Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.

Signaling Pathways and Experimental Workflows

Toxicological Testing Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a substance like this compound, incorporating the read-across approach.

Caption: A flowchart illustrating the toxicological assessment process for this compound using a read-across approach.

Two-Generation Reproductive Toxicity Study (OECD 416) Workflow

This diagram outlines the key stages of a two-generation reproductive toxicity study.

Caption: A simplified workflow of a two-generation reproductive toxicity study (OECD 416).

Conclusion

Based on a comprehensive review of the toxicological data available for its close structural analogues, tributyl citrate and acetyl tributyl citrate, this compound is predicted to have a low toxicity profile. The available evidence suggests it is not acutely toxic, does not cause significant toxicity upon repeated exposure, and is not genotoxic, carcinogenic, or a reproductive or developmental toxicant. This information provides a strong basis for the safe use of this compound in research and development applications, provided that appropriate handling and exposure controls are in place. Further studies specifically on this compound would be required to definitively confirm this toxicological profile.

References

- 1. fda.gov [fda.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. oecd.org [oecd.org]

- 4. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. cpsc.gov [cpsc.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

A Historical Review of Triisobutyl Citrate in Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl citrate (TIBC) is a citrate ester that has emerged as a significant compound in various scientific and industrial fields, primarily driven by the historical shift away from traditional phthalate-based plasticizers due to health and environmental concerns.[1] Synthesized through the esterification of citric acid with isobutyl alcohol, TIBC offers a non-toxic and biodegradable alternative for enhancing the flexibility and durability of polymers.[1] This technical guide provides an in-depth look at the historical research applications of this compound and its analogs, focusing on its role as a plasticizer in polymers, its use in medical devices, and its application in pharmaceutical formulations. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to provide a comprehensive resource for professionals in research and drug development.

Core Applications and Historical Context

The investigation into citrate esters like TIBC gained momentum in the latter half of the 20th century as the search for safer alternatives to phthalate plasticizers intensified.[1] Historically, research has focused on the synthesis, chemical properties, and applications of these compounds as non-toxic and biodegradable plasticizers.[1]

As a Plasticizer in Polymers

This compound and its related compounds are primarily used as plasticizers, which are additives that increase the flexibility and durability of polymers by reducing intermolecular forces between polymer chains.[1] They have been studied for their compatibility with a range of polymers, most notably polyvinyl chloride (PVC) and biodegradable polymers such as polylactide (PLA) and poly(hydroxybutyrate) (PHB).[1] The addition of citrate esters can significantly reduce the glass transition temperature (Tg) of polymers, making them less brittle and more suitable for a wider range of applications, including food packaging.[2][3]

The following table summarizes the effect of related citrate plasticizers, triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), on the thermal properties of Polylactic Acid (PLA), demonstrating the typical plasticizing effect of this class of compounds.

| Plasticizer | Concentration (%) | Glass Transition Temp. (°C) | Cold Crystallization Temp. (°C) | Melting Temp. (°C) | Crystallinity (%) |

| None (Treated PLA) | 0 | 60.42 | 130.94 | 150.13 | - |

| TEC | 30 | 10.29 | 71.72 | 145.81 | 8.58 |

| ATBC | 30 | 12.21 | 69.26 | 146.25 | 9.07 |

| Data adapted from a study on the plasticizing of Polylactic Acid (PLA) biopolymer with citrate esters.[3] |

In Medical Devices

The non-toxic nature of citrate esters makes them ideal candidates for use in medical devices where biocompatibility is critical. Applications include medical catheters, infusion bags, and other plastic components that come into contact with the human body.[4] Research in this area has focused on ensuring the safety and stability of these plasticized materials, with a particular emphasis on minimizing the leaching of plasticizers from the device into the patient.[5]

In Pharmaceutical Formulations

In the pharmaceutical industry, citrate esters are utilized as excipients in drug formulations, particularly in the coating of tablets, capsules, and granules.[4][6] They act as plasticizers in polymeric coatings to achieve desired drug release profiles, such as sustained-release or enteric protection.[4] The choice of plasticizer and its concentration can significantly impact the mechanical properties and drug permeability of the film coating.[6]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, application, and safety assessment of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of citric acid with isobutyl alcohol.

Materials:

-

Citric Acid

-

Isobutyl Alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid)[1]

-

Reaction vessel with a stirrer, condenser, and water trap

Procedure:

-

Charge the reaction vessel with citric acid and an excess of isobutyl alcohol.

-

Add the acid catalyst to the mixture.

-

Heat the mixture to reflux. The reaction temperature is typically controlled to facilitate the removal of water, a byproduct of the esterification.

-

Continue the reaction until the acid number of the reaction solution indicates completion.

-

After the reaction is complete, cool the mixture.

-

Neutralize the excess acid with a base solution (e.g., sodium carbonate solution).

-

Wash the organic layer with water to remove any remaining salts and impurities.

-

Distill the crude ester under vacuum to remove excess isobutyl alcohol and purify the this compound product.

A general workflow for the synthesis of citrate esters is depicted below.

Biocompatibility Testing: In Vitro Cytotoxicity

A crucial aspect of evaluating materials for medical applications is assessing their biocompatibility. In vitro cytotoxicity tests are fundamental for this purpose. The ISO 10993-5 standard provides guidelines for these tests.[7][8][9]

Objective: To assess the potential of a material to cause harm to living cells.

Materials:

-

Test material (e.g., a medical device component plasticized with this compound)

-

Cultured mammalian cells (e.g., L929 fibroblasts)

-

Culture medium

-

Incubator

-

Microscope

Procedure (Extract Test):

-

Extraction: Prepare an extract of the test material by incubating it in a culture medium at 37°C for a specified period (e.g., 24 hours). This is done to leach any potential toxicants from the material.

-

Cell Culture: Plate a known number of mammalian cells in culture wells and allow them to attach and grow for 24 hours.

-

Exposure: Replace the culture medium in the wells with the prepared extract of the test material. Include positive (a known toxic material) and negative (a non-toxic material) controls.

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).

-

Evaluation: Assess cell viability and morphology. This can be done qualitatively by microscopic observation for changes in cell shape, lysis, or detachment, or quantitatively using assays that measure cell viability (e.g., MTT assay).

The general workflow for an in vitro cytotoxicity test is illustrated below.

Leaching Analysis from Polymer Films

To ensure the safety of plasticized materials in applications like food packaging and medical devices, it is essential to quantify the migration of the plasticizer from the polymer matrix.

Objective: To determine the amount of this compound that leaches from a polymer film into a food simulant.

Materials:

-

Polymer film plasticized with this compound

-

Food simulant (e.g., ethanol/water mixture for fatty foods)

-

Incubation chamber

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Cut a known surface area of the plasticized polymer film.

-

Immersion: Immerse the film in a known volume of the food simulant in a sealed container.

-

Incubation: Store the container at a specified temperature and for a defined period to simulate use conditions.

-

Extraction: After incubation, remove the film. Extract the this compound from the food simulant using an appropriate solvent (e.g., n-hexane).

-

Analysis: Analyze the extract using GC-MS to identify and quantify the amount of this compound that has migrated into the simulant.

The logical flow of a leaching analysis experiment is presented below.

Conclusion

This compound, as part of the broader class of citrate esters, represents a significant advancement in the development of safe and biodegradable materials. Its historical emergence as a viable alternative to phthalate plasticizers has paved the way for its use in sensitive applications such as medical devices, food packaging, and pharmaceutical formulations. While specific historical research focusing exclusively on this compound is not as abundant as for other citrate esters, the available data on related compounds provides a strong indication of its performance and safety profile. The experimental protocols outlined in this guide provide a foundation for the continued research and development of materials incorporating this versatile compound, ensuring their safety and efficacy for a wide range of applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. kasel.com [kasel.com]

- 5. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crpsonline.com [crpsonline.com]

- 7. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]

- 9. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

Triisobutyl Citrate: A Comprehensive Technical Guide for Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of triisobutyl citrate (TIBC) in polymer chemistry. This compound, a non-toxic and biodegradable ester of citric acid, has emerged as a significant plasticizer and functional additive in a wide array of polymeric systems. Its biocompatibility and favorable safety profile make it a compelling alternative to traditional phthalate-based plasticizers, particularly in sensitive applications such as medical devices, pharmaceutical coatings, and food packaging. This guide delves into the synthesis of TIBC, its mechanism of action as a plasticizer, its quantifiable effects on polymer properties, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound (TIBC), with the chemical formula C18H32O7, is a colorless, odorless, and oily liquid.[1] It is synthesized through the esterification of citric acid with isobutyl alcohol.[2] Due to growing health and environmental concerns over traditional phthalate plasticizers, citrate esters like TIBC have garnered significant attention as safer alternatives.[2] TIBC is particularly valued for its high plasticizing efficiency, good thermal stability, and low volatility.[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of citric acid with isobutyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, a byproduct of the reaction.[2]

A typical synthesis process involves the following steps:

-

Esterification: Citric acid and an excess of isobutyl alcohol are charged into a reactor equipped with a stirrer, condenser, and a water separator. An acid catalyst is added to the mixture. The reaction mixture is heated to reflux, and the water produced is continuously removed to drive the reaction towards completion.[3]

-

Neutralization and Washing: After the reaction, the excess alcohol is distilled off. The crude ester is then neutralized with a dilute alkaline solution, such as sodium carbonate, to remove any unreacted acid and the catalyst. This is followed by washing with water until the product is neutral.[3]

-

Purification: The final product is purified by distillation under reduced pressure to remove any remaining impurities.[3]

Role in Polymer Chemistry: The Plasticization Mechanism

The primary role of this compound in polymer chemistry is as a plasticizer. Plasticizers are additives that increase the flexibility, durability, and workability of a polymer.[4] The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. This increases the free volume and reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, between the polymer chains.[5] As a result, the polymer chains can move more freely, leading to a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and ductility.[4]

The effectiveness of a plasticizer depends on its compatibility with the polymer, which is influenced by factors like polarity and molecular structure.[6] Citrate esters, including TIBC, are generally compatible with a range of polymers due to the presence of polar ester groups that can interact with polar groups in the polymer chains.[7]

Quantitative Effects on Polymer Properties

The addition of this compound significantly alters the thermal and mechanical properties of polymers. The extent of these changes is dependent on the concentration of TIBC used.

The most notable effect of TIBC on the thermal properties of polymers is the reduction of the glass transition temperature (Tg). This is a direct indication of the plasticizing effect.

Table 1: Effect of Citrate Plasticizers on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)

| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |

| None | 0 | 60.42 |

| TEC | 30 | 10.29 |

| ATBC | 30 | 12.21 |

Data synthesized from Maiza et al. (2015)[8]

The addition of citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) to PLA leads to a significant decrease in the glass transition temperature.[8] This increased mobility of the polymer chains at lower temperatures also affects the crystallization behavior, often leading to an increase in the degree of crystallinity.[8]

The incorporation of TIBC into a polymer matrix generally leads to a decrease in tensile strength and modulus, while significantly increasing the elongation at break, indicating a more flexible and less brittle material.[7][9]

Table 2: Effect of Plasticizer on Mechanical Properties of Polyvinyl Chloride (PVC)

| Property | Unplasticized PVC | Plasticized PVC (Cable Compound) | Plasticized PVC (Shoe Compound) |

| Tensile Strength (Kg/cm²) | 460 | 150.33 | 120.33 |

| Elongation at Break (%) | 56 | 250.67 | 351.33 |

Data synthesized from a study on PVC compounding.

Table 3: Mechanical Properties of Polylactic Acid (PLA) Plasticized with Tributyl O-acetylcitrate (TBAC)

| TBAC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 | 55.4 | 4.2 | 1350 |

| 10 | 44.1 | 10.5 | 1050 |

| 15 | 38.2 | 150.3 | 850 |

| 20 | 32.5 | 280.1 | 650 |

Data synthesized from Hassouna et al. (2008)[1]

These tables clearly demonstrate the trade-off between stiffness and flexibility that is achieved through plasticization with citrate esters.

Experimental Protocols for Evaluation

A thorough evaluation of the effects of this compound on polymer properties involves a suite of standardized experimental techniques.

For most analyses, polymer-plasticizer blends are prepared by melt mixing or solution casting.

-

Melt Mixing: The polymer and TIBC are blended in a molten state using an internal mixer or a twin-screw extruder. The resulting blend is then typically compression molded or extruded into sheets or films of a desired thickness.

-

Solution Casting: The polymer and TIBC are dissolved in a common solvent. The solution is then cast onto a flat surface, and the solvent is slowly evaporated to form a film.

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[10]

Protocol:

-

A small sample of the polymer blend (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.[10]

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[10]

-

The heat flow to the sample is measured as a function of temperature.

-

The Tg is identified as a step change in the heat flow curve.[10]

The tensile properties, including tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine according to ASTM D882 for thin plastic sheeting.[1][9][11][12][13]

Protocol:

-

Test specimens are cut from the polymer film into a standard dumbbell or rectangular shape.[9]

-

The thickness and width of the specimen are measured accurately.

-

The specimen is clamped into the grips of the universal testing machine.

-

The specimen is pulled at a constant rate of crosshead speed until it breaks.[9]

-

The load and extension are recorded throughout the test.

-

Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

The tendency of a plasticizer to migrate out of the polymer matrix can be evaluated using solvent extraction methods.

Protocol:

-

A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., hexane, ethanol, or water) at a controlled temperature for a defined period.

-

After immersion, the sample is removed, dried, and re-weighed.

-

The weight loss of the sample corresponds to the amount of plasticizer that has migrated into the solvent.

-

Alternatively, the solvent can be analyzed using techniques like gas chromatography (GC) to quantify the amount of extracted plasticizer.

Conclusion

This compound stands out as a highly effective and safe plasticizer for a variety of polymers. Its ability to significantly enhance flexibility and reduce brittleness, coupled with its favorable toxicological profile, makes it an indispensable component in the formulation of advanced polymeric materials for sensitive applications. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and developers to understand, utilize, and further innovate with this compound in the field of polymer chemistry.

References

- 1. orbi.umons.ac.be [orbi.umons.ac.be]

- 2. akademiabaru.com [akademiabaru.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative estimation of film forming polymer-plasticizer interactions by the Lorentz-Lorenz Law - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. madisongroup.com [madisongroup.com]

- 8. researchgate.net [researchgate.net]

- 9. opastpublishers.com [opastpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Triisobutyl Citrate: An In-Depth Technical Guide on Biomolecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutyl citrate (TIBC), a commonly used plasticizer, is a substance of significant interest in the fields of materials science, toxicology, and drug development due to its presence in consumer products, food packaging, and medical devices. Understanding its interaction with biological macromolecules is crucial for assessing its biocompatibility and potential physiological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound and its close analogue, acetyl tributyl citrate (ATBC), with key biomolecules, including proteins and enzymes. Due to a paucity of direct experimental data on this compound, this document leverages findings on ATBC to infer potential biomolecular interactions, a common practice in safety assessments. This guide details metabolic pathways, summarizes quantitative interaction data, and provides established experimental protocols for the in-vitro evaluation of these interactions.

Introduction

This compound (C18H32O7) is a citrate ester utilized as a plasticizer to enhance the flexibility and durability of polymers. Its applications in sensitive products such as medical tubing and food contact materials necessitate a thorough understanding of its potential interactions with biological systems upon leaching. While generally considered to have low toxicity, the subtle interactions of TIBC and its metabolites with proteins and other biomolecules can have physiological consequences. This guide synthesizes available data to provide a technical resource for researchers investigating these interactions.

Interaction with Proteins and Enzymes

The primary interactions of citrate esters like TIBC with proteins and enzymes are metabolic, involving enzymatic hydrolysis, and regulatory, through the modulation of signaling pathways.

Metabolic Pathways: Enzymatic Hydrolysis

This compound is expected to undergo hydrolysis in the body, a reaction catalyzed by carboxylesterases (CES)[1][2][3][4]. These enzymes are abundant in the liver and intestines and are responsible for the metabolism of a wide range of ester-containing compounds[1][5][4]. The hydrolysis of this compound breaks the ester bonds, yielding citric acid and isobutyl alcohol as primary metabolites. Citric acid can then enter the Krebs cycle for further metabolism.

dot```dot graph Metabolism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

TIBC [label="this compound"]; Metabolites [label="Citric Acid + Isobutyl Alcohol"]; TCA [label="Krebs Cycle"]; Enzyme [label="Carboxylesterases", shape=ellipse, fillcolor="#FBBC05"];

TIBC -> Metabolites [label="Hydrolysis"]; Metabolites -> TCA [label="Metabolism"]; Enzyme -> TIBC [label="Catalyzes", dir=back]; }

Caption: SXR-mediated induction of CYP3A4 by ATBC.

Predicted Protein Interactions from In Silico Studies

Network toxicology and molecular docking studies on ATBC have predicted its potential to interact with a range of proteins involved in critical cellular processes like apoptosis, cell proliferation, and carcinogenesis.[6][7][8][9] These computational models provide insights into potential off-target effects and guide further experimental validation.

Table 1: Predicted Binding Affinities of Acetyl Tributyl Citrate (ATBC) with Key Proteins from Molecular Docking Studies

| Target Protein | Function | Predicted Binding Affinity (kcal/mol) |

| STAT3 | Signal transducer and transcription activator | -5.5 [6] |

| EGFR | Epidermal growth factor receptor | -5.5 [6] |

| MMP9 | Matrix metallopeptidase 9 | -5.5 [6] |

| MAPK1 | Mitogen-activated protein kinase 1 | -5.1 [6] |

| MMP2 | Matrix metallopeptidase 2 | -6.2 [6] |

| TNF-α | Tumor necrosis factor-alpha | Not specified [8] |

Note: The data presented is for Acetyl Tributyl Citrate (ATBC) and serves as an analogue for this compound.

Interaction with DNA and Lipids

Direct interaction of this compound with DNA and lipids has not been extensively studied. However, its potential for genotoxicity has been assessed through standardized assays.

Genotoxicity

The genotoxic potential of chemicals is often evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.[10][11][12][13] This test assesses the ability of a substance to induce mutations in specific strains of Salmonella typhimurium.[10] For medical devices, extracts of the material are tested for their mutagenic potential.[10][13] Studies on acetylated citrate esters have generally shown no genotoxic activity in bacterial or mammalian test systems.[14]

Hemocompatibility

Materials that come into contact with blood are tested for their hemocompatibility, including their potential to cause hemolysis (the rupture of red blood cells).[7][14][15][16][17] The hemolysis assay, as described in ISO 10993-4, is a standard in vitro test for this purpose.[7][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biomolecular interactions of this compound.

SXR Activation - Luciferase Reporter Assay

This assay is used to determine if a compound can activate the Steroid and Xenobiotic Receptor (SXR).

Workflow:

dot

Caption: SXR Luciferase Reporter Assay Workflow.

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound or a positive control (e.g., rifampicin).[18] Use a vehicle control (e.g., DMSO) as well.

-

-

Incubation:

-

Incubate the treated cells for 24 hours at 37°C.[18]

-

-

Lysis and Luminescence Measurement:

-